molecular formula C10H12N4O5S B1681243 Tazobactam CAS No. 89786-04-9

Tazobactam

カタログ番号 B1681243
CAS番号: 89786-04-9
分子量: 300.29 g/mol
InChIキー: LPQZKKCYTLCDGQ-WEDXCCLWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tazobactam is an antibiotic used for the treatment of infections caused by susceptible bacteria . It is a pharmaceutical drug that inhibits the action of bacterial β-lactamases, especially those belonging to the SHV-1 and TEM groups . This medicine is used in combination with other antibiotics, usually when more commonly used systemic antibiotics may be ineffective due to bacterial resistance .


Synthesis Analysis

The synthesis of Tazobactam has been developed using a combination of continuous flow and batch experiments . The first three steps and the preparation of the peroxyacetic acid are continuously carried out in the microreactors, which improves the procedure safety and efficiency . There is also a final step of the deprotection reaction in the microreactor, which can increase the yield and reduce the formation of impurities . Under optimized process conditions, the total yield of the target product reached 37.09% .


Molecular Structure Analysis

Tazobactam has a molecular formula of C10H12N4O5S . Its average mass is 300.291 Da and its monoisotopic mass is 300.052826 Da . It has three defined stereocentres .


Chemical Reactions Analysis

Tazobactam is recognized as substrates for the beta-lactamases produced by bacteria . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .


Physical And Chemical Properties Analysis

Tazobactam has a molecular formula of C10H12N4O5S . Its average mass is 300.291 Da and its monoisotopic mass is 300.052840204 Da .

科学的研究の応用

Treatment of Antibacterial-resistant Gram-negative Infections

  • Scientific Field: Medical Microbiology and Pharmacology .
  • Application Summary: Tazobactam is used in combination with Ceftolozane, an antibiotic, to treat infections caused by resistant Enterobacterales and Pseudomonas aeruginosa . These infections are highly prevalent in healthcare settings and pose a serious risk to global public health .
  • Methods of Application: The treatment involves the administration of Ceftolozane/Tazobactam (C/T) for gram-negative infections . The dosage varies between 1.5 g q8h and 3 g q8h, for a median duration of 7–56 days .
  • Results: Clinical success rates ranged from 45.7 to 100.0%, with 27 studies (69%) reporting clinical success rates of >70% . Microbiological success rates ranged from 31 to 100%, with 14 studies (74%) reporting microbiological success rates of >70% .

Pharmacokinetic Analysis in Critically Ill Patients

  • Scientific Field: Clinical Pharmacokinetics .
  • Application Summary: An integral pharmacokinetic analysis of Piperacillin and Tazobactam in plasma and urine was conducted in critically ill patients .
  • Methods of Application: Piperacillin and Tazobactam concentrations in plasma and urine were measured and analyzed using non-linear mixed-effects modeling . Monte Carlo simulations were performed to predict the concentrations for different dosing strategies and different categories of renal function .
  • Results: A dose of 12/1.5 g/24 h as a continuous infusion is sufficient to reach a Tazobactam concentration above the target (2.89 mg/L) and a Piperacillin concentration above the target of 100% f T >1×MIC (minimum inhibitory concentration [MIC] ≤ 16 mg/L) .

Synthesis of Tazobactam

  • Scientific Field: Organic Chemistry .
  • Application Summary: Tazobactam is synthesized using a combination of continuous flow and batch experiments .
  • Methods of Application: The first three steps and the preparation of peracetic acid are carried out continuously in a microreactor, improving the safety and efficiency of the process . The final deprotection reaction in the microreactor can improve the yield and reduce the formation of impurities .
  • Results: The results of this synthesis method are not explicitly mentioned in the source .

Treatment of Complicated Urinary Tract Infections

  • Scientific Field: Urology and Pharmacology .
  • Application Summary: Tazobactam, in combination with Cefepime, is used for the treatment of complicated urinary tract infections or acute pyelonephritis .
  • Methods of Application: The treatment involves the administration of Cefepime/Enmetazobactam vs Piperacillin/Tazobactam .
  • Results: The results of this application are not explicitly mentioned in the source .

Treatment of Multidrug-resistant Pseudomonas aeruginosa

  • Scientific Field: Medical Microbiology and Pharmacology .
  • Application Summary: Tazobactam is used in combination with Ceftolozane, a novel fifth-generation broad-spectrum cephalosporine, to treat infections caused by multidrug-resistant Pseudomonas aeruginosa .
  • Methods of Application: The treatment involves the administration of Ceftolozane/Tazobactam (C/T) for Pseudomonas aeruginosa infections .
  • Results: The results of this application are not explicitly mentioned in the source .

Renal Replacement Therapy

  • Scientific Field: Nephrology .
  • Application Summary: The mean clearance rate of Tazobactam was found to be 48.3-83.6 mL/min in patients admitted to the intensive care unit who were given renal replacement therapy and receiving intravenous piperacillin-tazobactam .
  • Methods of Application: The treatment involves the administration of intravenous piperacillin-tazobactam to patients undergoing renal replacement therapy .
  • Results: The mean clearance rate of Tazobactam was found to be 48.3-83.6 mL/min .

Real-world Use of Ceftolozane/Tazobactam

  • Scientific Field: Antimicrobial Resistance & Infection Control .
  • Application Summary: Tazobactam is used in combination with Ceftolozane, an antibiotic, to treat infections caused by resistant Enterobacterales and Pseudomonas aeruginosa . These infections are highly prevalent in healthcare settings and pose a serious risk to global public health .
  • Methods of Application: The treatment involves the administration of Ceftolozane/Tazobactam (C/T) for gram-negative infections . The dosage varies between 1.5 g q8h and 3 g q8h, for a median duration of 7–56 days .
  • Results: Clinical success rates ranged from 45.7 to 100.0%, with 27 studies (69%) reporting clinical success rates of >70% . Microbiological success rates ranged from 31 to 100%, with 14 studies (74%) reporting microbiological success rates of >70% .

Treatment of Lower Respiratory Tract Infections

  • Scientific Field: Microbiology .
  • Application Summary: Tazobactam, in combination with Ceftolozane, is used for the treatment of lower respiratory tract infections caused by Gram-negative pathogens .
  • Methods of Application: The treatment involves the administration of Ceftolozane/Tazobactam (C/T) for lower respiratory tract infections .
  • Results: C/T inhibited 96.0% of Pseudomonas aeruginosa and 91.8% of Enterobacterales at its susceptible MIC breakpoint .

Treatment of Urinary Tract Infections

  • Scientific Field: Urology .
  • Application Summary: Tazobactam, in combination with Piperacillin, is used for the treatment of urinary tract infections caused by bacteria producing extended-spectrum β-lactamases (ESBLs) .
  • Methods of Application: The treatment involves the administration of intravenous piperacillin-tazobactam to patients suffering from urinary tract infections .
  • Results: The results of this application are not explicitly mentioned in the source .

Safety And Hazards

Tazobactam should be avoided from inhalation, contact with eyes, skin and clothing . It should also be avoided from prolonged or repeat exposure . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .

将来の方向性

Ceftolozane/tazobactam has established efficacy in clinical trials . This review aimed to collate data on C/T use in clinical practice . The studies identified in this review demonstrate that C/T is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that C/T offers a successful alternative to standard of care (SoC) .

特性

IUPAC Name

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-WEDXCCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023634
Record name Tazobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tazobactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.59e+00 g/L
Record name Tazobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tazobactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone.
Record name Tazobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tazobactam

CAS RN

89786-04-9, 89785-84-2
Record name Tazobactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89786-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazobactam [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tazobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, sodium salt (1:1), (2S,3S,5R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAZOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE10G96M8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tazobactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140-147
Record name Tazobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazobactam
Reactant of Route 2
Tazobactam
Reactant of Route 3
Tazobactam
Reactant of Route 4
Tazobactam
Reactant of Route 5
Tazobactam
Reactant of Route 6
Tazobactam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。